Dapagliflozin-6-13C

Catalog No.
S14413834
CAS No.
M.F
C21H25ClO6
M. Wt
414.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dapagliflozin-6-13C

Product Name

Dapagliflozin-6-13C

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C21H25ClO6

Molecular Weight

414.83 g/mol

InChI

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1/i3+1,4+1,6+1,7+1,12+1,15+1

InChI Key

JVHXJTBJCFBINQ-VRIKAZBGSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl

Isomeric SMILES

CCO[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl

Dapagliflozin-6-13C is a carbon-13 labeled derivative of dapagliflozin, a sodium-glucose cotransporter 2 inhibitor primarily used for the treatment of type 2 diabetes mellitus. The incorporation of the carbon-13 isotope allows for enhanced tracking and analysis of metabolic pathways in pharmacokinetic studies. Dapagliflozin itself is characterized by its ability to inhibit glucose reabsorption in the kidneys, thereby promoting glucose excretion and lowering blood sugar levels. The chemical structure of dapagliflozin includes a phenolic moiety and a tetrahydrofuran ring, which contribute to its pharmacological properties.

Similar to its non-labeled counterpart. Key reactions include:

  • Oxidation: Dapagliflozin can be oxidized under acidic or alkaline conditions, which may alter its functional groups and affect its biological activity.
  • Reduction: The reduction of protected intermediates is crucial in synthesizing various analogs and derivatives of dapagliflozin.
  • Hydrolysis: Under certain conditions, dapagliflozin can hydrolyze, leading to the formation of different metabolites that may exhibit varying degrees of biological activity .

The synthesis of dapagliflozin-6-13C involves several steps that typically include:

  • Starting Materials: Synthesis begins with commercially available precursors that contain the necessary functional groups.
  • Carbon-13 Labeling: Incorporation of carbon-13 can be achieved through specific labeling techniques during the synthetic route. For instance, using labeled reagents or modifying existing compounds to introduce the carbon-13 isotope at the desired position .
  • Reactions: The synthesis often involves a series of reactions including protection-deprotection steps, coupling reactions, and functional group modifications to achieve the final product .

Dapagliflozin-6-13C is primarily utilized in research settings for:

  • Metabolic Studies: Its carbon-13 labeling allows researchers to trace metabolic pathways and understand how dapagliflozin is processed in biological systems.
  • Pharmacokinetics: It aids in studying the absorption, distribution, metabolism, and excretion (ADME) profiles of dapagliflozin and its metabolites.
  • Drug

Studies involving dapagliflozin have shown that it interacts with various other drugs, particularly those affecting renal function or glucose metabolism. Notable interactions include:

  • Diuretics: Co-administration can enhance diuretic effects due to increased urinary output from dapagliflozin's mechanism .
  • Antihypertensives: There may be additive effects on blood pressure reduction when used with certain antihypertensive medications .
  • Other Antidiabetic Agents: Combination therapies with other antidiabetic drugs may improve glycemic control but require careful monitoring for hypoglycemia .

Dapagliflozin belongs to a class of drugs known as sodium-glucose cotransporter 2 inhibitors. Other similar compounds include:

Compound NameStructure CharacteristicsUnique Features
EmpagliflozinSimilar phenolic structure; also inhibits SGLT2Demonstrated cardiovascular benefits beyond glycemic control
CanagliflozinContains a different phenyl group; inhibits SGLT2Unique renal protective effects
BexagliflozinSimilar core structure; specifically designed for selectivityHigher potency against SGLT2 compared to others

Dapagliflozin is unique due to its specific structural features that confer both efficacy in lowering blood glucose levels and additional benefits related to cardiovascular health.

The development of isotopically labeled pharmaceuticals represents a critical advancement in drug metabolism studies and pharmacokinetic research [1]. Dapagliflozin-6-¹³C, a carbon-13 labeled derivative of the sodium-glucose cotransporter 2 inhibitor dapagliflozin, requires sophisticated synthetic methodologies that combine isotopic incorporation strategies with advanced carbohydrate chemistry . The synthesis of this compound presents unique challenges in maintaining isotopic integrity while achieving the complex aryl-carbon-glycoside bond formation characteristic of gliflozin derivatives [3].

Isotopic Incorporation Strategies in Gliflozin Derivatives

The incorporation of carbon-13 isotopes into pharmaceutical compounds has evolved from simple isotopic exchange reactions to sophisticated position-specific labeling techniques [1] [4]. For gliflozin derivatives, isotopic incorporation strategies must address the structural complexity of these molecules while maintaining the stereochemical integrity of the glucopyranose moiety [5]. The synthetic approaches typically involve either early-stage incorporation of the isotopic label or late-stage isotopic substitution methods [6].

Carbon-13 labeling in pharmaceutical synthesis has gained significant importance due to its applications in metabolic pathway tracing and nuclear magnetic resonance spectroscopy studies [7]. The successful incorporation of ¹³C isotopes requires careful consideration of the synthetic route to ensure that the labeled carbon remains intact throughout the multistep synthesis process [8]. In the context of gliflozin derivatives, the position-6 carbon represents a strategic location for isotopic labeling as it is relatively stable to the synthetic transformations required for aryl-carbon-glycoside bond formation [9].

Position-Specific ¹³C Labeling Techniques

Position-specific carbon-13 labeling represents one of the most challenging aspects of isotopic pharmaceutical synthesis [4]. The incorporation of ¹³C at the 6-position of the glucopyranose ring in dapagliflozin requires strategic synthetic planning to introduce the isotopic label at the appropriate stage of the synthesis [10]. Current methodologies for position-specific labeling utilize various approaches including direct isotopic substitution, isotopic building block incorporation, and cascade reactions starting from simple ¹³C sources [1].

The most efficient approach for ¹³C labeling at position-6 involves the use of isotopically labeled glucose precursors [7]. Mass spectrometric analysis techniques have been developed to determine the sites and extent of labeling in glucose-derived compounds, enabling precise characterization of the isotopic incorporation [7]. The electron impact spectrum of methyloxime pentatrimethylsilyl derivatives provides fragment ions that retain specific carbon atoms, allowing for accurate determination of isotopic labeling patterns [7].

Labeling MethodIsotopic SourceIncorporation EfficiencySynthetic Steps
Direct glucose labelingα-D-glucose-[¹³C₆]85-95%3-5 steps
Building block approach¹³C-carbonate esters75-85%5-7 steps
Late-stage incorporation¹³CO₂ sources60-75%7-9 steps

Advanced techniques for carbon isotope labeling include the use of elemental ¹³C carbon for the synthesis of calcium carbide, which subsequently generates acetylene as a universal ¹³C₂ unit for atom-economic organic transformations [1] [9]. This approach enables the incorporation of carbon-13 labels into complex pharmaceutical structures through well-established alkyne chemistry [1].

Protecting Group Strategies for β-D-Glucopyranose Modifications

The successful synthesis of dapagliflozin-6-¹³C requires sophisticated protecting group strategies to enable selective functionalization of the β-D-glucopyranose moiety while preserving the isotopic label [11] [12]. Protecting groups in carbohydrate chemistry serve multiple functions beyond simple hydroxyl protection, including control of stereochemical outcomes in glycosylation reactions and modulation of overall reactivity patterns [11] [13].

Contemporary protecting group strategies for glucopyranose derivatives emphasize regioselective protection methods that exploit subtle reactivity differences between hydroxyl groups [14] [15]. The regioselective functionalization of glucopyranosides can be achieved using selected boronic acids as temporary protecting groups, which modulate the intramolecular hydrogen bond network to direct selective acylation [14]. This methodology has been successfully applied to methyl α-D-glucopyranoside derivatives, affording 3-O-acetylated, 2-O-benzoylated, and 2-O-pivaloylated isomers as major products [14].

Protecting GroupPositionStabilityRemoval ConditionsCompatibility
Benzyl ethers2,3,4,6HighCatalytic hydrogenationExcellent
Acetyl esters2,3,4,6ModerateBasic hydrolysisGood
Benzylidene acetals4,6HighAcidic hydrolysisExcellent
Silyl ethers6ModerateFluoride treatmentGood
Pivaloyl esters2,3,4HighBasic hydrolysisExcellent

The influence of protecting groups on carbohydrate reactivity extends beyond simple steric effects to include electronic and conformational considerations [16]. Systematic studies of phenyl thiogalacto- and glucopyranosides with various protecting group combinations have revealed that replacement of benzyl ethers with ester protecting groups results in measurable changes in side chain conformation [16]. These conformational changes can modulate the well-known effects of protecting groups on anomeric reactivity in glycosylation reactions [16].

The preparation of pentaacetyl-β-D-glucopyranose represents a fundamental protecting group strategy in carbohydrate chemistry [17]. The reaction of D-glucose with acetic anhydride in the presence of sodium acetate catalyst can be optimized by using 5-10 moles of acetic anhydride per mole of D-glucose and performing the reaction in an organic solvent [17]. This methodology provides high-purity pentaacetyl-β-D-glucopyranose in excellent yield under mild reaction conditions [17].

Remote participation groups represent an advanced protecting group strategy that can control the configuration of the anomeric center in glycosylation reactions [11]. The 4-O-pentafluoropropionyl group has been successfully employed as both a temporary protecting group and a remote participation group, enabling highly α-selective galactosylation reactions while being removable under extremely mild conditions [11].

Catalytic Systems for Aryl-C-Glycoside Bond Formation

The formation of aryl-carbon-glycoside bonds represents one of the most challenging transformations in carbohydrate chemistry [18] [19]. Unlike traditional O-glycosidic bonds, C-glycosidic linkages provide enhanced metabolic stability and altered biological properties [20] [21]. The synthesis of dapagliflozin and related gliflozin derivatives requires efficient methods for constructing these robust C-C bonds between aromatic systems and carbohydrate moieties [3] [22].

Modern approaches to aryl-C-glycoside synthesis have evolved from traditional Lewis acid-mediated reactions to sophisticated transition metal-catalyzed processes [18] [19]. Palladium-catalyzed coupling reactions have emerged as particularly powerful tools for C-glycoside formation, offering improved selectivity and functional group tolerance compared to classical methods [18]. The development of directing group strategies has enabled the activation of anomeric C(sp³)-H bonds, providing α-selective C-aryl glycoside formation [18].

The synthetic approaches to gliflozins typically involve three general steps: construction of the aryl substituent, introduction of the aryl moiety onto the sugar moiety, and deprotection to yield the final product [3]. The glucosylation step represents the most critical transformation, requiring careful control of stereochemistry and reaction conditions [3]. Classical approaches involve either reaction of organometallic reagents with aldehydes to form diaryl carbinols or Friedel-Crafts acylation to provide diaryl ketones, followed by reduction [3].

Organometallic Approaches in Spiroketal Intermediate Synthesis

Organometallic catalysis has revolutionized the synthesis of spiroketal intermediates, which serve as key building blocks in the construction of complex natural products and pharmaceutical compounds [23] [24]. The transition-metal-catalyzed synthesis of spiroketals represents a rapidly growing area that has facilitated the use of new spiroketal synthons as latent spiroketal equivalents [23]. These methodologies are particularly relevant to the synthesis of gliflozin derivatives, where spiroketal intermediates can provide strategic advantages in controlling stereochemistry and improving overall synthetic efficiency [23].

Gold-catalyzed cycloisomerization reactions have emerged as highly effective methods for spiroketal synthesis [25]. Gold(I) chloride in methanol can induce the cycloisomerization of protected alkyne triols with concomitant deprotection to give strategically hydroxylated 5,5-spiroketals [25]. This methodology demonstrates exceptional efficiency despite potential regiochemical complications and elimination pathways [25]. The use of methanol as solvent helps suppress the formation of undesired furan by-products, highlighting the importance of solvent selection in these transformations [25].

Bimetallic relay catalysis represents an advanced approach to spiroketal synthesis, combining gold-catalyzed cycloisomerization with early transition-metal-catalyzed inverse-electron-demand hetero-Diels-Alder reactions [24]. This tandem catalytic system enables the synthesis of biologically important spiroaminals and spiroketals with very high efficiency under mild conditions [24]. The approach demonstrates the power of combining complementary catalytic systems to achieve complex transformations that would be difficult or impossible with single-metal systems [24].

Catalytic SystemSubstrate TypeProduct TypeYield RangeSelectivity
Au(I)/MeOHAlkyne triols5,5-Spiroketals75-90%High
Bimetallic Au/TiDienonesSpiroaminals80-95%Excellent
Pd/PhosphinePropargyl vinyl ethersSpiroketals70-85%Good
Co(salen)/BH₃Ketal enynesSpirocycles65-80%Moderate

The development of organometallic approaches for spiroketal synthesis has been driven by the need for more efficient and selective methods compared to traditional acid-catalyzed cyclizations [23]. Transition-metal catalysis offers several advantages including milder reaction conditions, improved functional group tolerance, and enhanced stereochemical control [23]. The ability to use air-stable precatalysts and readily available starting materials makes these methodologies particularly attractive for pharmaceutical applications [23].

Grignard reagent-based approaches remain important in spiroketal intermediate synthesis, particularly for the construction of diarylmethane units found in gliflozin derivatives [26]. The preparation of Grignard reagents from halogenated aromatic precursors, followed by coupling with protected carbohydrate electrophiles, provides efficient access to key intermediates [26]. The use of gallium(III) oxide as a Lewis acid catalyst can enhance the selectivity and yield of these coupling reactions [26].

Reductive Cyclization Optimization Using Et₃SiH/BF₃·OEt₂

The combination of triethylsilane and boron trifluoride etherate represents a powerful reducing system for complex organic transformations [27] [28]. This reagent combination has found extensive application in reductive cyclization reactions, where it can facilitate both reduction and cyclization processes in a single operation [27] [29]. For the synthesis of dapagliflozin-6-¹³C and related compounds, this system offers unique advantages in terms of selectivity and functional group tolerance [27].

Triethylsilane serves as an exemplar for organosilicon hydride behavior as a mild reducing agent [28]. It is frequently chosen as a synthetic reagent because of its stability, low toxicity, and predictable reactivity patterns [28]. The mechanism of triethylsilane-mediated reductions typically involves hydride transfer to electron-deficient centers, making it particularly useful for the reduction of carbonyl compounds and carbocations [28].

The BF₃·OEt₂/Et₃SiH system has been successfully applied to the rearrangement of complex azepane derivatives, demonstrating its utility in promoting unusual structural transformations [27]. The mechanism involves BF₃·OEt₂-mediated dehydration followed by intramolecular cyclization and hydride reduction [27]. This sequence can convert seven-membered ring systems to five-membered pyrrolidine derivatives with excellent regioselectivity [27].

Substrate TypeReaction ConditionsMajor ProductYieldSelectivity
Tertiary alcoholsEt₃SiH/BF₃·OEt₂, 0°CAlkanes80-90%High
EpoxidesEt₃SiH/BF₃·OEt₂, rtAlcohols75-85%Moderate
AzepanolsEt₃SiH/BF₃·OEt₂, 0°CPyrrolidines65-89%Excellent
KetalsEt₃SiH/BF₃·OEt₂, -20°CEthers70-80%Good

The optimization of reductive cyclization conditions using Et₃SiH/BF₃·OEt₂ requires careful attention to temperature control and stoichiometry [27] [29]. The mechanism of BF₃-catalyzed rearrangements of trisubstituted epoxides has been studied using carbon-13 labeled substrates, demonstrating that different migration pathways can occur with retention or inversion of configuration at the migration terminus [29] [30]. These mechanistic insights provide important guidance for optimizing reaction conditions and predicting stereochemical outcomes [29].

The application of triethylsilane in ester reductions and reductive substitutions offers additional synthetic opportunities [28]. Aliphatic esters and lactones can be reduced to acyclic and cyclic ethers when treated with TiCl₄, TMSOTf, and Et₃SiH [28]. Propargylic acetates undergo reductive cleavage of their C-O bonds when treated with catalytic amounts of indium(III) bromide and Et₃SiH [28]. These transformations demonstrate the versatility of triethylsilane-based reducing systems in complex synthetic sequences [28].

The combination of Et₃SiH/BF₃·OEt₂ has also found application in Friedel-Crafts alkylation reactions of alkenes [28]. In the presence of ethylaluminum sesquichloride, alkylchloroformates participate in what have been termed Friedel-Crafts alkylations, demonstrating the broad utility of this reducing system [28]. The mild reaction conditions and high selectivity make this approach particularly attractive for the synthesis of complex pharmaceutical intermediates [28].

Quantitative Mass Spectrometry Method Development

Internal Standard Optimization for Liquid Chromatography-Tandem Mass Spectrometry Assays

The development of robust analytical methods for pharmacokinetic studies of dapagliflozin relies heavily on the use of stable isotope-labeled internal standards. Dapagliflozin-6-¹³C serves as an optimal internal standard for liquid chromatography-tandem mass spectrometry assays due to its structural similarity to the parent compound while providing distinct mass spectral characteristics [1] [2].

Current analytical methods utilize various isotopically labeled standards for dapagliflozin quantification. Dapagliflozin-d5 has been successfully employed as an internal standard in multiple validated bioanalytical methods, demonstrating consistent recovery rates and matrix effects [1]. The preparation and extraction protocols involve protein precipitation with ice-cold acetonitrile, where 200 microliters of plasma or dialysate is combined with 20 microliters of standardized internal standard solution at 1.0 microgram per milliliter concentration [1].

Chromatographic separation optimization represents a critical component of method development. The Atlantis-T3 column (150 × 4.6 millimeters diameter, 3 micrometers particle size) maintained at 40°C has proven effective for dapagliflozin analysis [1]. Mobile phase composition consisting of ultrapure water containing 5 millimolar ammonium acetate and acetonitrile provides excellent separation efficiency [1]. The gradient elution protocol initiates with 20% acetonitrile for 0.5 minutes, followed by linear progression to 90% acetonitrile over 3 minutes, maintained at 90% for 1.5 minutes, and returns to initial conditions within 0.1 minute, resulting in a total run time of 6.5 minutes [1].

Multiple reaction monitoring optimization for dapagliflozin and its ¹³C-labeled analog involves careful selection of precursor and product ion pairs. Electrospray ionization in negative mode has demonstrated superior performance for dapagliflozin analysis [1]. The mass spectrometer parameters require optimization for both sensitivity and specificity, with data acquisition performed using LabSolutions software for comprehensive analysis [1].

Validation parameters for dapagliflozin internal standard methods demonstrate excellent analytical performance. Linear calibration ranges typically span from 1 to 500 nanograms per milliliter, with correlation coefficients exceeding 0.999 [1] [2]. The method demonstrates precision with coefficient of variation values below 10% for both intra-batch and inter-batch measurements [3]. Recovery rates for dapagliflozin range from 91% to 96% across different concentration levels [2].

Deuterium/Hydrogen Isotope Effects on Fragmentation Patterns

The incorporation of stable isotopes into pharmaceutical compounds significantly influences mass spectrometric fragmentation patterns, providing valuable insights for analytical method development. Isotope effects on fragmentation patterns represent fundamental considerations in developing robust analytical methods for isotopically labeled compounds [4] [5].

Deuterium incorporation effects on mass spectrometric fragmentation have been extensively studied in various analytical applications. When deuterium replaces hydrogen atoms in molecular structures, the fragmentation pathways can be altered due to the kinetic isotope effect [4]. This phenomenon results from the higher bond dissociation energy required for carbon-deuterium bonds compared to carbon-hydrogen bonds [5].

Carbon-13 labeling effects on fragmentation patterns differ from deuterium effects due to the nature of the isotopic substitution. Carbon-13 isotopes primarily affect the molecular ion mass without significantly altering bond strengths, resulting in predictable mass shifts while maintaining similar fragmentation pathways [6]. This characteristic makes ¹³C-labeled compounds particularly valuable as internal standards in quantitative mass spectrometry [7].

Mass spectral interpretation of isotopically labeled compounds requires careful consideration of potential scrambling effects during collision-induced dissociation. Studies have demonstrated that energetic fragmentation processes can lead to hydrogen migration, potentially redistributing isotopic labels across exchangeable sites within the molecule [8]. This scrambling phenomenon necessitates the use of specific fragmentation conditions to maintain isotopic integrity [8].

Fragmentation energy optimization plays a crucial role in preserving isotopic labeling information. Lower collision energies typically minimize scrambling effects while maintaining adequate fragmentation for structural identification [8]. The selection of appropriate collision energies requires balancing sensitivity requirements with isotopic label preservation [9].

Analytical implications of isotope effects extend to quantification accuracy and precision. The differential fragmentation behavior between labeled and unlabeled compounds can introduce systematic errors if not properly accounted for during method validation [7]. Comprehensive validation protocols must include assessment of isotope effects on quantification accuracy across the entire analytical range [7].

Metabolic Stability Profiling Using ¹³C-Tracing

Hepatic Clearance Pathway Elucidation

Dapagliflozin hepatic metabolism occurs primarily through glucuronidation pathways, with uridine diphosphate glucuronosyltransferase 1A9 serving as the principal enzyme responsible for biotransformation [10] [11]. The formation of dapagliflozin 3-O-glucuronide represents the major metabolic pathway, accounting for approximately 60.7% of total metabolism [11].

Enzyme-specific contributions to dapagliflozin clearance have been comprehensively characterized through in vitro studies. UGT1A9 mediates 90% of dapagliflozin glucuronidation, while UGT2B7 contributes to the remaining 10% of UGT-mediated metabolism [12]. Cytochrome P450 enzymes play minor roles in dapagliflozin metabolism, with CYP1A1, CYP1A2, CYP2A6, CYP2C9, CYP2D6, and CYP3A4 contributing to less than 10% of total clearance [11].

Tissue distribution of metabolic activity reveals significant differences between hepatic and renal metabolism. Human kidney microsomes demonstrate three-fold higher dapagliflozin 3-O-glucuronide formation rates compared to liver microsomes [13]. This finding reflects the high expression of UGT1A9 in renal tissue, with approximately eight-fold greater expression per milligram of tissue in kidney compared to liver [13].

Metabolic clearance mechanisms involve both hepatic and renal contributions to overall drug elimination. The hepatic clearance component represents approximately 90% of total UGT-mediated clearance, while renal metabolism accounts for the remaining 10% [12]. This distribution pattern explains the observed pharmacokinetic changes in patients with renal impairment, where reduced kidney function leads to decreased metabolic clearance [13].

¹³C-tracing applications in hepatic clearance studies provide detailed insights into metabolic pathway contributions. Carbon-13 labeled substrates enable researchers to track specific metabolic transformations and quantify pathway-specific contributions to overall clearance [6]. The incorporation of ¹³C labeling allows for precise determination of metabolic flux through different pathways [6].

Pharmacokinetic implications of hepatic clearance pathway elucidation extend to dose adjustment recommendations in special populations. Patients with hepatic impairment demonstrate increased dapagliflozin exposure due to reduced glucuronidation capacity [11]. However, no dose adjustments are currently recommended for patients with hepatic impairment, as the clinical significance of increased exposure remains limited [11].

Renal Excretion Mechanism Validation

Renal elimination pathways for dapagliflozin involve multiple mechanisms including glomerular filtration, active tubular secretion, and metabolic transformation within renal tissue. Less than 2% of the administered dapagliflozin dose is excreted unchanged in urine, indicating extensive metabolism prior to elimination [10] [11].

Glomerular filtration contributions to dapagliflozin elimination are limited due to the high degree of plasma protein binding (91%) [11]. The unbound fraction available for glomerular filtration restricts passive elimination through this mechanism [11]. However, the primary metabolite dapagliflozin 3-O-glucuronide demonstrates significant renal clearance, with 60-80% of the administered dose recovered as this metabolite in urine [14].

Active transport mechanisms play important roles in dapagliflozin and metabolite elimination. The drug and its metabolites are substrates for various renal transporters, though specific transporter identification remains incompletely characterized [13]. Renal clearance of dapagliflozin 3-O-glucuronide exceeds glomerular filtration rate, indicating active tubular secretion [13].

Renal metabolism validation through isotopic tracing studies demonstrates significant local drug biotransformation within kidney tissue. Human kidney microsomes show substantially higher UGT1A9 activity compared to liver microsomes, confirming the kidney as an important site of dapagliflozin metabolism [13]. This local metabolism contributes to the overall renal elimination of the drug [13].

Impact of renal function on dapagliflozin elimination has been systematically evaluated across different stages of chronic kidney disease. Patients with severe renal impairment (creatinine clearance 10-30 milliliters per minute) demonstrate three-fold higher dapagliflozin exposure compared to individuals with normal renal function [13]. This increase results from reduced metabolic clearance rather than decreased glomerular filtration [13].

Dialysis effects on dapagliflozin elimination reveal minimal drug removal through extracorporeal clearance mechanisms. Studies in hemodialysis patients demonstrate that only 0.10% of the administered dose is recovered in dialysate, indicating that dapagliflozin is not significantly dialyzable [1]. The dialysis clearance of 20 milliliters per minute is substantially lower than typical small molecule clearance rates [1].

Pharmacodynamic implications of renal excretion mechanisms directly relate to drug efficacy in patients with kidney disease. As renal function declines, the glucose-lowering effects of dapagliflozin diminish due to reduced glomerular filtration and decreased glucose availability for SGLT2 inhibition [13]. Despite higher systemic drug exposure in renal impairment, the pharmacological effects are attenuated [15].

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

414.1540952 g/mol

Monoisotopic Mass

414.1540952 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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